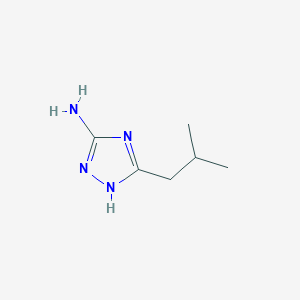

5-Isobutyl-4H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Isobutyl-4H-1,2,4-triazol-3-amine is a compound with the molecular weight of 140.19 . It is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of 5-Isobutyl-4H-1,2,4-triazol-3-amine involves several steps. The final intermediate step involves the treatment of the precursor with 3-bromobenzonitrile in n-butanol with the addition of potassium carbonate .Molecular Structure Analysis

The molecular structure of 5-Isobutyl-4H-1,2,4-triazol-3-amine consists of a 1,2,4-triazole ring substituted with an isobutyl group. The InChI code for this compound is 1S/C6H12N4/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3, (H3,7,8,9,10) .Physical And Chemical Properties Analysis

5-Isobutyl-4H-1,2,4-triazol-3-amine is a solid at room temperature . The compound’s InChI key is UNPBPOSGHGAKDM-UHFFFAOYSA-N .Scientific Research Applications

Anticancer Activity

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Antimicrobial Activity

1,2,4-Triazoles have been introduced as an antimicrobial agent . They have shown potent biological properties, including their ability to be antibacterial and antimicrobial .

Antifungal Activity

Various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain the 1,2,4-triazole group are common and well known . They have shown potent antifungal activity .

Anti-inflammatory Activity

1,2,4-Triazoles have shown widespread potential pharmaceutical activity including anti-inflammatory . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Antioxidant Activity

1,2,4-Triazoles have shown antioxidant activity . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Use in Organic Reactions

Heterocyclic Schiff bases find promising potential applications as intermediates in organic reactions . 1,2,4-Triazoles, especially with unique structure and properties, have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Future Directions

properties

IUPAC Name |

5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPBPOSGHGAKDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isobutyl-4H-1,2,4-triazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2375454.png)

![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone](/img/structure/B2375463.png)

![3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)

![2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2375470.png)

![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)

![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2375477.png)